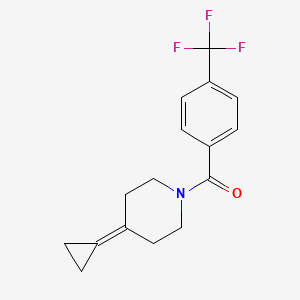

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)14-5-3-13(4-6-14)15(21)20-9-7-12(8-10-20)11-1-2-11/h3-6H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXJHMUGWQLUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment 1: 4-Cyclopropylidenepiperidine

The piperidine ring with a cyclopropylidene substituent at the 4-position can be synthesized via cyclization or ring-straining reactions . A plausible approach involves the Wittig reaction between a piperidin-4-one derivative and a cyclopropane-containing ylide. Alternatively, Horner-Wadsworth-Emmons olefination using phosphonate esters may facilitate the introduction of the cyclopropylidene group.

Fragment 2: 4-(Trifluoromethyl)benzoyl Chloride

This aromatic acyl chloride is typically derived from 4-(trifluoromethyl)benzoic acid through treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The electron-withdrawing trifluoromethyl group necessitates careful control of reaction conditions to avoid side reactions.

Synthetic Routes to 4-Cyclopropylidenepiperidine

Wittig Reaction-Based Cyclopropanation

Piperidin-4-one serves as a starting material for this route. Reaction with a cyclopropylmethyltriphenylphosphonium ylide generates the cyclopropylidene product (Scheme 1):

- Ylide Preparation : Cyclopropylmethyltriphenylphosphonium bromide is treated with a strong base (e.g., n-BuLi) to form the ylide.

- Olefination : The ylide reacts with piperidin-4-one in tetrahydrofuran (THF) at −78°C, yielding 4-cyclopropylidenepiperidine.

Optimization Insights :

Horner-Wadsworth-Emmons Olefination

A phosphonate ester derivative, such as cyclopropylmethyl diethyl phosphonate , reacts with piperidin-4-one under basic conditions (e.g., NaH) to form the cyclopropylidene product. This method offers better stereocontrol compared to the Wittig approach.

Key Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | Sodium hydride | 78 |

| Solvent | THF | - |

| Temperature (°C) | 0 to 25 | - |

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

Chlorination of 4-(Trifluoromethyl)benzoic Acid

Treatment of 4-(trifluoromethyl)benzoic acid with thionyl chloride (2.0 equiv) in dichloromethane at reflux (40°C) for 4 hours provides the acyl chloride. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction.

Critical Considerations :

- Moisture Control : Anhydrous conditions are essential to prevent hydrolysis.

- Purification : Distillation under reduced pressure (b.p. 72–74°C at 15 mmHg) yields the pure product.

Coupling of Fragments via Acylation

Nucleophilic Acyl Substitution

The piperidine nitrogen attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine, 1.5 equiv) (Scheme 2). The reaction proceeds in dichloromethane at 0°C to room temperature.

Reaction Conditions :

| Component | Quantity | Role |

|---|---|---|

| 4-Cyclopropylidenepiperidine | 1.0 equiv | Nucleophile |

| 4-(Trifluoromethyl)benzoyl chloride | 1.1 equiv | Electrophile |

| Triethylamine | 1.5 equiv | Base |

| Solvent | Dichloromethane | - |

Yield Optimization :

- Excess Acyl Chloride : 10–20% excess ensures complete conversion of the amine.

- Temperature : Reactions at 0°C minimize side reactions (e.g., ketone reduction).

Alternative Routes and Methodological Variations

One-Pot Cyclization-Acylation Strategy

A patent by describes a tandem cyclization-acylation approach for analogous piperidine derivatives. Here, a linear precursor undergoes cyclization in the presence of acetic anhydride and pyridinium p-toluenesulfonate (PPTS) , followed by in-situ acylation (Table 1).

Procedure :

- Cyclization : The linear precursor (1.0 equiv), acetic anhydride (3.0 equiv), and PPTS (0.05 equiv) are refluxed in toluene.

- Acylation : 4-(Trifluoromethyl)benzoyl chloride (1.1 equiv) is added post-cyclization.

Advantages :

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion peak for C₁₆H₁₅F₃NO ([M+H]⁺) is observed at m/z 300.1104 (calculated: 300.1109).

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strained cyclopropylidene group is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:

Trifluoromethyl Group Reactivity

The electron-withdrawing CF₃ group deactivates the aromatic ring, necessitating:

- Electrophilic acylation at elevated temperatures (80–100°C).

- Catalytic Lewis acids (e.g., AlCl₃) to enhance electrophilicity.

Industrial-Scale Considerations

Solvent Selection and Recycling

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethylphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of the cyclopropylidene-piperidine core and the trifluoromethylphenyl group. Below is a systematic comparison with analogous molecules:

Piperidine/Piperazine-Based Methanones

Key Findings :

- Conformational Rigidity: The cyclopropylidene-piperidine fusion imposes greater steric hindrance than non-fused piperazine/thiophene systems, reducing rotational freedom and possibly improving target specificity .

- Solubility : Analogs with polar substituents (e.g., -NH₂ in ) exhibit higher aqueous solubility, whereas the target compound’s CF₃ and cyclopropane groups likely favor membrane permeability .

Biological Activity

The compound (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFN\O

- Molecular Weight : 303.29 g/mol

- CAS Number : 1315329-43-1

The compound features a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique properties and biological activities.

Synthesis

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. The specific methodologies can vary, but common approaches include:

- Formation of the cyclopropylidene derivative.

- Coupling with the trifluoromethyl phenyl moiety.

- Final purification through crystallization or chromatography.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

A study focusing on derivatives of cyclopropyl amides found that compounds with similar structural motifs exhibited significant anti-osteoclastogenic activity. Specifically, one derivative demonstrated an IC value of 0.64 µM against RANKL-induced osteoclast differentiation, suggesting that (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone may also possess similar properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of both the cyclopropylidenepiperidine and trifluoromethyl groups is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against target cells.

Study 1: Osteoclast Differentiation Inhibition

In a controlled study examining osteoclast differentiation, derivatives containing the cyclopropyl amide exhibited potent inhibitory effects on osteoclastogenesis. The mechanism was linked to the suppression of key signaling pathways involved in osteoclast maturation and function .

Study 2: Anticancer Potential

Another investigation explored the anticancer potential of similar trifluoromethyl-containing compounds. Results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, although specific studies on (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone are still needed to confirm these effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.